Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 116387-40-7
VCID: VC20889027
InChI: InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10)
SMILES: COC(=O)C1=CC(=CNC1=O)I
Molecular Formula: C7H6INO3
Molecular Weight: 279.03 g/mol

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

CAS No.: 116387-40-7

Cat. No.: VC20889027

Molecular Formula: C7H6INO3

Molecular Weight: 279.03 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate - 116387-40-7

Specification

CAS No. 116387-40-7
Molecular Formula C7H6INO3
Molecular Weight 279.03 g/mol
IUPAC Name methyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate
Standard InChI InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10)
Standard InChI Key LGUKGFMYVHZDEB-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CNC1=O)I
Canonical SMILES COC(=O)C1=CC(=CNC1=O)I

Introduction

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic organic compound with a molecular formula of C7H6INO3 and a molecular weight of approximately 279.03 g/mol. It is characterized by the presence of an iodine atom at the 5-position and a methyl ester group at the 3-position of the dihydropyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Synthesis and Preparation

The synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate involves multi-step organic synthesis techniques. These methods typically include the formation of the dihydropyridine ring followed by iodination and esterification reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Biological and Chemical Applications

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is of interest in medicinal chemistry due to its potential biological activities. Compounds with similar structures have been studied for their antimicrobial and anti-inflammatory properties, often acting by inhibiting specific enzymes or receptors involved in oxidative stress pathways. The presence of the iodine atom and the methyl ester group contributes to its reactivity and potential therapeutic effects.

Safety and Handling

Handling Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate requires caution due to its potential hazards. It is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Precautionary measures include wearing protective clothing, gloves, and eye protection, and avoiding ingestion or contact with skin and eyes .

Comparison with Related Compounds

CompoundStructure FeaturesUnique Aspects
5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidIodine at the 5-position, methyl group at the 6-position, carboxylic acid groupDifferent biological activity due to carboxylic acid and methyl substitution
Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylateIodine at the 5-position, methyl ester groupDifferent reactivity and solubility compared to carboxylic acid derivatives
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acidBromine instead of iodineSimilar reactivity but different halogen effects

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate differs from its analogs primarily through the presence of the methyl ester group, which affects its chemical properties and biological interactions compared to carboxylic acid derivatives .

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